2-(3-Fluoro-benzyl)-cyclopentanone
Description
Properties
Molecular Formula |
C12H13FO |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13FO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10H,2,4,6-7H2 |
InChI Key |
BNHBTWBFJJEPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds :
Analysis :
- This property could enhance metabolic stability in drug design .
- Biological Activity : Fluorinated analogs are underrepresented in the provided antioxidant studies, where methoxy and hydroxy groups dominate . However, fluorination is advantageous in anti-inflammatory contexts; for example, compound I4 (structural analog) showed significant inhibition of carrageenan-induced edema, comparable to ibuprofen .
- Synthetic Utility: Fluorinated cyclopentanones may exhibit distinct reactivity in reactions like Baeyer-Villiger oxidation. For instance, 2-(4′-isopropylbenzyl)cyclopentanone yielded lactones at 21.4% efficiency, suggesting steric and electronic factors influence reaction pathways .
Physicochemical Properties
- Boiling Points and Density: 2-Methylcyclopentanone (unsubstituted analog): bp 139–140°C, density 0.916 g/cm³ .
- Spectroscopic Features: The carbonyl stretch in 3n appears at 1668 cm⁻¹ (IR), slightly lower than non-fluorinated analogs, indicating possible conjugation effects . Olefinic protons in di-fluorinated derivatives resonate at δ 7.56 ppm (¹H NMR), distinct from methoxy-substituted analogs (e.g., δ 7.33–7.10 ppm in 3n vs. δ 7.56 in 3e) .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(3-Fluoro-benzyl)-cyclopentanone in academic research?
Answer:
The synthesis of fluorinated cyclopentanone derivatives often involves enantioselective strategies using organocatalysts or transition-metal complexes. For example, cyclopentanone self-condensation reactions can be catalyzed by acid-base bifunctional catalysts (e.g., Mg-Al hydrotalcite) to form α,β-unsaturated ketones, which can then undergo fluorobenzyl substitution . Structural confirmation of intermediates requires X-ray crystallography using programs like SHELX86 and SHELXL for anisotropic refinement of non-hydrogen atoms and geometric placement of hydrogen atoms .
Advanced: How can enantioselectivity be controlled during the synthesis of fluorinated cyclopentanone derivatives?
Answer:
Enantioselectivity can be achieved via chiral auxiliaries or asymmetric catalysis. For example, enantiopure cyclopentanones have been synthesized using direct methods with SHELX86 for structure determination, ensuring precise stereochemical assignment through anisotropic thermal parameter refinement . Additionally, enzymatic approaches (e.g., Baeyer-Villiger monooxygenases) can introduce stereoselectivity during oxidation steps, though substrate specificity must be optimized .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- X-ray crystallography : Structures are refined using SHELX programs to resolve bond lengths and angles with <0.01 Å precision .
- Gas Chromatography/Mass Spectrometry (GC/MS) : Used for purity assessment and fragmentation pattern analysis, especially for volatile derivatives (e.g., prenyl cyclopentanone) .
- NMR : NMR is critical for verifying fluorobenzyl substitution and assessing electronic environments .
Advanced: How do catalytic systems influence reaction pathways in cyclopentanone functionalization?
Answer:
Catalyst choice dictates regioselectivity and reaction efficiency. For instance:
- Acid-base catalysts : Promote self-condensation of cyclopentanone via keto-enol tautomerization, forming α,β-unsaturated intermediates .
- Enzymatic systems : Cyclopentanone 1,2-monooxygenase from Comamonas sp. catalyzes Baeyer-Villiger oxidations, enabling lactone formation but with potential enantioselectivity challenges .
Contradictions in product yields (e.g., competing side reactions) require kinetic studies and in situ spectroscopic monitoring .
Basic: What safety protocols are critical for handling fluorinated cyclopentanones in laboratory settings?
Answer:
- Transport : Classify as UN 3082 (environmentally hazardous liquid) with Packing Group III, requiring leak-proof containers and secondary containment .
- Storage : Store at 0–6°C for thermally sensitive derivatives to prevent decomposition .
- PPE : Use nitrile gloves and fume hoods to minimize exposure to volatile fluorinated compounds .
Advanced: How can discrepancies between NMR and X-ray data for cyclopentanone derivatives be resolved?
Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystallographic disorder. Use full-matrix least-squares refinement (SHELXL) to model anisotropic displacement parameters and validate hydrogen bonding networks . Complementary techniques like variable-temperature NMR or DFT calculations can reconcile dynamic NMR signals with static crystal structures .
Basic: How is the thermal stability of this compound evaluated?
Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For example, derivatives like geranyl cyclopentanone exhibit a boiling point of 309.9°C and flashpoint of 127.1°C, correlating with alkyl chain length and fluorine substitution . Theoretical methods (e.g., group contribution models) estimate properties like vapor pressure and enthalpy of vaporization .
Advanced: What biocatalytic strategies enable selective modification of the cyclopentanone scaffold?
Answer:
- Baeyer-Villiger monooxygenases (BVMOs) : Comamonas sp. CpnB catalyzes the oxidation of cyclopentanone to δ-valerolactone, though enantioselectivity varies with substrate branching .
- Directed evolution : Engineer BVMOs to enhance activity toward fluorinated substrates, leveraging structural data from X-ray crystallography .
- Co-factor recycling : NADPH-dependent systems improve reaction scalability but require optimization to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
